Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone
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Overview
Description
Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone is an organic compound with the molecular formula C15H20OS. It is characterized by a cyclopentyl group attached to a 2-(4-thiomethylphenyl)ethyl ketone moiety.
Preparation Methods
The synthesis of Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols .
Scientific Research Applications
Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with molecular targets through its functional groups. The ketone and thiomethyl groups play crucial roles in binding to specific enzymes or receptors, modulating their activity. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and interactions with sulfur-containing biomolecules .
Comparison with Similar Compounds
Cyclopentyl 2-(4-thiomethylphenyl)ethyl ketone can be compared with similar compounds such as Cyclopentyl 2-(4-methylphenyl)ethyl ketone. While both compounds share a cyclopentyl and phenyl ethyl ketone structure, the presence of the thiomethyl group in this compound imparts unique chemical reactivity and biological properties. This distinction makes it particularly valuable in applications requiring sulfur-containing functional groups .
Similar compounds include:
- Cyclopentyl 2-(4-methylphenyl)ethyl ketone
- Cyclopentyl 2-(4-ethylphenyl)ethyl ketone
- Cyclopentyl 2-(4-methoxyphenyl)ethyl ketone
Properties
IUPAC Name |
1-cyclopentyl-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20OS/c1-17-14-9-6-12(7-10-14)8-11-15(16)13-4-2-3-5-13/h6-7,9-10,13H,2-5,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTXNOMHAOYRFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644408 |
Source
|
Record name | 1-Cyclopentyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-91-4 |
Source
|
Record name | 1-Cyclopentyl-3-[4-(methylthio)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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